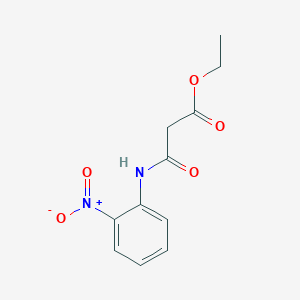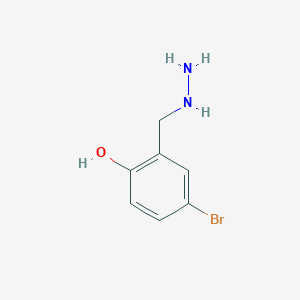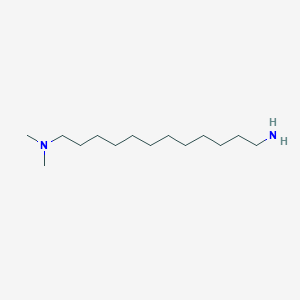
Salfaprodil
Descripción general
Descripción
Métodos De Preparación
Salfaprodil se puede sintetizar a través de varios métodos, incluida la cristalización por disolución-precipitación con antisolvente, la cristalización por enfriamiento y la cristalización por evaporación. Un método implica disolver this compound en agua, agitar y elevar la temperatura hasta que se disuelva completamente, luego concentrar a presión reducida hasta que el producto se seque . Otro método implica agregar this compound a agua para inyección, filtrar, ajustar el pH con una sustancia alcalina acuosa y luego liofilizar la solución para obtener polvo de this compound liofilizado .
Análisis De Reacciones Químicas
Salfaprodil experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas, aunque las condiciones de reacción detalladas no están ampliamente documentadas.
Reducción: Al igual que la oxidación, las reacciones de reducción que involucran this compound no se detallan ampliamente en la literatura.
Sustitución: this compound puede experimentar reacciones de sustitución, particularmente involucrando sus grupos funcionales
Aplicaciones Científicas De Investigación
Salfaprodil ha despertado un interés significativo en el campo de la neuroprotección y las enfermedades neurodegenerativas. Principalmente se dirige a los receptores NMDA en el cerebro, que están implicados en una amplia gama de afecciones neurológicas. This compound muestra promesa en la protección de las neuronas contra la excitotoxicidad, un fenómeno en el que la estimulación excesiva por neurotransmisores como el glutamato conduce a daño neuronal y muerte . Los estudios preclínicos han demostrado su potencial para reducir el daño neuronal y mejorar los resultados en modelos animales de accidente cerebrovascular y lesión cerebral traumática . Actualmente se están realizando ensayos clínicos de fase temprana para evaluar su seguridad, tolerabilidad y eficacia en humanos .
Mecanismo De Acción
Salfaprodil opera a través de un mecanismo de acción centrado en su capacidad para modular los receptores NMDA. Los receptores NMDA juegan un papel crucial en la plasticidad sináptica y la función de la memoria. La sobreactivación de estos receptores puede conducir a excitotoxicidad, contribuyendo al daño neuronal y la muerte celular. Al inhibir estos receptores, this compound ayuda a prevenir la cascada de eventos que conduce a la excitotoxicidad . El fármaco se dirige específicamente a la subunidad NR2B del receptor NMDA, que está fuertemente involucrada en las condiciones patológicas sin afectar significativamente las funciones fisiológicas de los receptores NMDA en la transmisión sináptica normal .
Comparación Con Compuestos Similares
Salfaprodil es único en su inhibición selectiva de la subunidad NR2B del receptor NMDA. Compuestos similares incluyen:
Ifenprodil: Otro antagonista selectivo de GluN2B, conocido por sus propiedades neuroprotectoras.
Memantina: Un antagonista no selectivo del receptor NMDA utilizado en el tratamiento de la enfermedad de Alzheimer.
Ketamina: Un antagonista no selectivo del receptor NMDA con propiedades anestésicas y antidepresivas.
La inhibición selectiva de this compound reduce la probabilidad de efectos secundarios comúnmente asociados con los antagonistas no selectivos del receptor NMDA, como el deterioro cognitivo y las alucinaciones .
Propiedades
IUPAC Name |
potassium;2-hydroxy-5-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]methylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F7NO3.K/c16-10-7(11(17)13(19)9(12(10)18)15(20,21)22)4-23-5-1-2-8(24)6(3-5)14(25)26;/h1-3,23-24H,4H2,(H,25,26);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOANMLPWLPVSW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C(=O)[O-])O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F7KNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916214-57-8 | |
| Record name | Nelonemdaz potassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916214578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NELONEMDAZ POTASSIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88K8GIF4C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B3058682.png)








![1-ethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B3058698.png)

![Bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B3058700.png)
